3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide
CAS No.: 921571-39-3
Cat. No.: VC6554537
Molecular Formula: C22H23N3O3
Molecular Weight: 377.444
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921571-39-3 |
|---|---|
| Molecular Formula | C22H23N3O3 |
| Molecular Weight | 377.444 |
| IUPAC Name | 3-(4-methoxyphenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]propanamide |
| Standard InChI | InChI=1S/C22H23N3O3/c1-28-19-10-7-17(8-11-19)9-13-21(26)23-15-16-25-22(27)14-12-20(24-25)18-5-3-2-4-6-18/h2-8,10-12,14H,9,13,15-16H2,1H3,(H,23,26) |
| Standard InChI Key | CATWXOZVDYGTDM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Introduction
3-(4-Methoxyphenyl)-N-(2-(6-Oxo-3-Phenylpyridazin-1(6H)-yl)ethyl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and enzyme inhibitory effects. This article provides a detailed exploration of the compound's chemical properties, synthesis, potential applications, and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions, starting from commercially available precursors:
-
Formation of the Pyridazinone Core:
-
The pyridazinone nucleus is synthesized via cyclization reactions involving hydrazine derivatives and diketones.
-
-
Attachment of the Phenyl Group:
-
A phenyl substituent is introduced through electrophilic aromatic substitution or coupling reactions.
-
-
Amide Formation:
-
The final step involves coupling the pyridazinone intermediate with a methoxyphenyl-propanoyl chloride derivative using amide bond-forming reagents such as carbodiimides.
-
Each step requires careful optimization to ensure high yield and purity.
Analytical Characterization
The compound can be characterized using advanced spectroscopic techniques:
| Technique | Purpose |
|---|---|
| 1H NMR & 13C NMR | Identification of hydrogen and carbon environments in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |
| Infrared Spectroscopy (IR) | Detection of functional groups such as amides and ketones. |
| X-Ray Crystallography | Structural elucidation at atomic resolution (if crystalline). |
These methods ensure accurate identification and validation of the compound's structure.
Potential Applications
The compound's structure suggests several applications:
-
Pharmaceutical Development:
-
Potential lead compound for anti-inflammatory or anticancer drug discovery.
-
-
Chemical Biology Tools:
-
May serve as a probe for studying enzyme mechanisms or protein-ligand interactions.
-
-
Material Science:
-
Aromatic amides like this compound could be explored for supramolecular chemistry applications due to their hydrogen-bonding capabilities.
-
Research Gaps and Future Directions
While promising, research on this compound is still in its nascent stages:
-
Biological Testing:
-
In vitro and in vivo studies are needed to evaluate pharmacokinetics, toxicity, and efficacy.
-
-
Structure-Activity Relationship (SAR):
-
Modifications to the methoxyphenyl or pyridazinone groups could optimize activity.
-
-
Computational Studies:
-
Molecular docking and dynamics simulations can predict target interactions.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume